molecular formula C10H12OS B2743321 1-[2-(Ethylsulfanyl)phenyl]ethan-1-one CAS No. 70201-55-7

1-[2-(Ethylsulfanyl)phenyl]ethan-1-one

Cat. No.: B2743321
CAS No.: 70201-55-7
M. Wt: 180.27
InChI Key: DRZLTLOQRZJNCW-UHFFFAOYSA-N
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Description

1-[2-(Ethylsulfanyl)phenyl]ethan-1-one is an organic compound with the molecular formula C10H12OS It is characterized by the presence of an ethanone group attached to a phenyl ring substituted with an ethylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[2-(Ethylsulfanyl)phenyl]ethan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-(ethylsulfanyl)benzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Ethylsulfanyl)phenyl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

1-[2-(Ethylsulfanyl)phenyl]ethan-1-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-(Ethylsulfanyl)phenyl]ethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethylsulfanyl group can influence the compound’s lipophilicity and binding affinity, affecting its pharmacokinetics and pharmacodynamics.

Comparison with Similar Compounds

    1-[2-(Methylsulfanyl)phenyl]ethan-1-one: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.

    1-[2-(Propylsulfanyl)phenyl]ethan-1-one: Contains a propylsulfanyl group, leading to different chemical and physical properties.

Uniqueness: 1-[2-(Ethylsulfanyl)phenyl]ethan-1-one is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical reactivity and potential biological activity compared to its methyl and propyl analogs. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(2-ethylsulfanylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12OS/c1-3-12-10-7-5-4-6-9(10)8(2)11/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRZLTLOQRZJNCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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